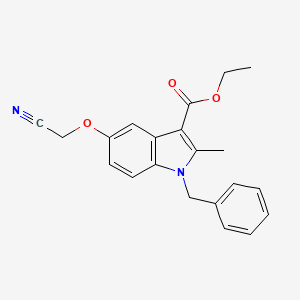![molecular formula C21H16BrN3O2S B13378207 (5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one](/img/structure/B13378207.png)
(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyanilino)-1,3-thiazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one is a synthetic organic molecule that belongs to the class of thiazolidinones This compound is characterized by its complex structure, which includes a bromophenyl group, a pyrrole ring, a methylene bridge, a methoxyphenyl group, and a thiazolidinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Bromination: The pyrrole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Formation of the Thiazolidinone Core: The thiazolidinone core is synthesized by reacting a thiourea derivative with a carbonyl compound under acidic or basic conditions.
Condensation Reaction: The final step involves the condensation of the bromophenyl-pyrrole derivative with the thiazolidinone core in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.
科学研究应用
5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
相似化合物的比较
5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one: can be compared with other similar compounds, such as:
Thiazolidinones: Compounds with a thiazolidinone core but different substituents.
Pyrrole Derivatives: Compounds with a pyrrole ring and various functional groups.
Bromophenyl Compounds: Compounds containing a bromophenyl group with different core structures.
The uniqueness of 5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
属性
分子式 |
C21H16BrN3O2S |
|---|---|
分子量 |
454.3 g/mol |
IUPAC 名称 |
(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H16BrN3O2S/c1-27-18-10-6-15(7-11-18)23-21-24-20(26)19(28-21)13-17-3-2-12-25(17)16-8-4-14(22)5-9-16/h2-13H,1H3,(H,23,24,26)/b19-13- |
InChI 键 |
FMLYPOHPKUYTOF-UYRXBGFRSA-N |
手性 SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC=CN3C4=CC=C(C=C4)Br)/S2 |
规范 SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=CN3C4=CC=C(C=C4)Br)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B13378129.png)
![ethyl (5Z)-5-[[4-(diethylamino)-2-ethoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate](/img/structure/B13378138.png)
![(5Z)-2-(5-chloro-2-methylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378140.png)
![(5Z)-2-(4-bromoanilino)-5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B13378155.png)
![(5Z)-2-(3,4-dimethylanilino)-5-[(5-piperidin-1-ylfuran-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13378161.png)
![2-Hydroxybenzaldehyde [3-(4-fluorophenyl)-4,5-bis(propylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B13378167.png)
![2-Amino-3-(4-methylbenzoyl)-1-[2-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydroquinolin-5-one](/img/structure/B13378168.png)
![1-{1-(4-methoxyphenyl)-2-methyl-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methoxy]-1H-indol-3-yl}ethanone](/img/structure/B13378171.png)

![[2-methoxy-5-[(Z)-[2-(4-methoxyanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] 4-methylbenzoate](/img/structure/B13378192.png)
![(5Z)-5-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B13378194.png)
![4-(Dimethylamino)-2-hydroxybenzaldehyde [3-phenyl-4,5-bis(phenylimino)-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B13378201.png)
![2-{[(3-Methyl-4-propoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13378205.png)

